molecular formula C8H9NO3 B2473874 (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide CAS No. 1000514-64-6

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide

Cat. No.: B2473874
CAS No.: 1000514-64-6
M. Wt: 167.164
InChI Key: DWYHWSXZHCHXTC-ONEGZZNKSA-N
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Description

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide is an organic compound featuring a furan ring with a hydroxymethyl group and a prop-2-enamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of alkyl enol ethers containing pendant alcohols to form the furan ring . The hydroxymethyl group can be introduced through oxidation reactions, and the prop-2-enamide side chain can be added via amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, gold-catalyzed cyclizations and palladium-catalyzed reactions have been employed to synthesize substituted furans . These methods offer the advantage of mild reaction conditions and high selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol .

Major Products

Major products formed from these reactions include 5-hydroxymethylfurfural, 2,5-furandicarboxylic acid, and various substituted furan derivatives .

Scientific Research Applications

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group and the furan ring play crucial roles in its binding affinity and reactivity. Pathways involved may include oxidative stress response and signal transduction .

Properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)4-3-6-1-2-7(5-10)12-6/h1-4,10H,5H2,(H2,9,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHWSXZHCHXTC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000514-64-6
Record name (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
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